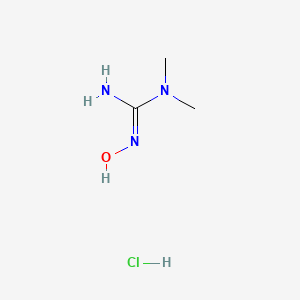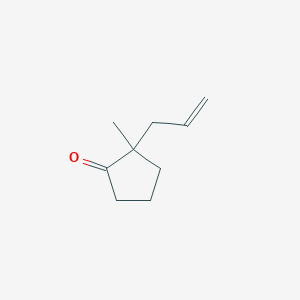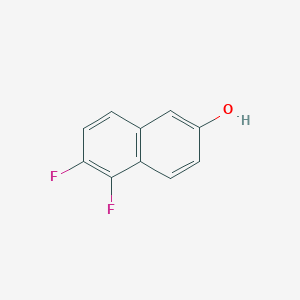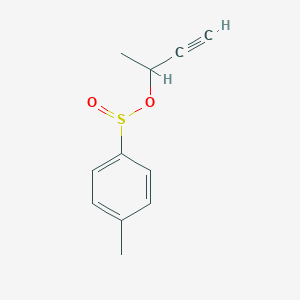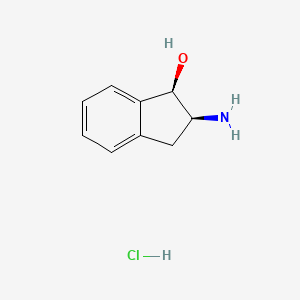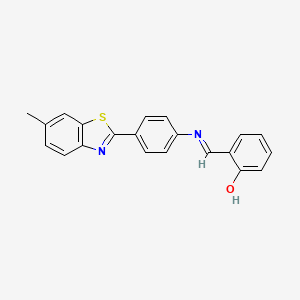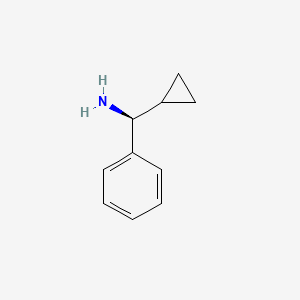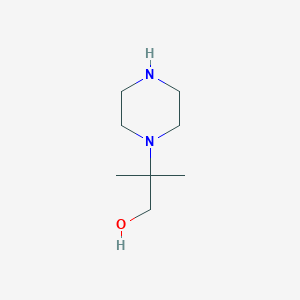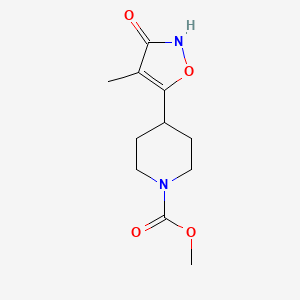![molecular formula C46H39LaO5-2 B3259649 3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane CAS No. 321837-08-5](/img/structure/B3259649.png)
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane” is a complex organic compound that features multiple naphthalene rings and hydroxyl groups, coordinated with lanthanum and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the naphthalene derivatives: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of hydroxyl groups: Hydroxylation can be performed using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Coordination with lanthanum: Lanthanum can be introduced through a coordination reaction with lanthanum salts, such as lanthanum chloride or lanthanum nitrate.
Incorporation of oxolane: Oxolane can be introduced through a ring-opening reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The naphthalene rings can be reduced to form dihydronaphthalenes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and other reduced derivatives.
Substitution: Nitro or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Possible applications in drug delivery systems and as a therapeutic agent.
Industry: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example:
As a ligand: It can coordinate with metal ions to form stable complexes, influencing the reactivity and selectivity of catalytic processes.
As a fluorescent probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used to monitor biochemical processes.
As a therapeutic agent: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Lanthanum complexes: Compounds like lanthanum chloride and lanthanum nitrate.
Oxolane derivatives: Compounds like tetrahydrofuran.
Uniqueness
This compound is unique due to its complex structure, which combines multiple naphthalene rings, hydroxyl groups, and coordination with lanthanum and oxolane. This unique structure may confer specific properties, such as enhanced stability, reactivity, and potential for diverse applications.
Properties
CAS No. |
321837-08-5 |
|---|---|
Molecular Formula |
C46H39LaO5-2 |
Molecular Weight |
810.7 g/mol |
IUPAC Name |
carbanide;carbanylium;1-(2-hydroxynaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate;lanthanum(3+) |
InChI |
InChI=1S/C42H30O5.4CH3.La/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44;;;;;/h1-22,43-46H,23-24H2;4*1H3;/q;3*-1;+1;+3/p-3 |
InChI Key |
VFZAWFQOQZMRHN-UHFFFAOYSA-K |
SMILES |
C1CCOC1.C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O.[La] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5[O-])C7=C(C=CC8=CC=CC=C87)[O-])[O-])O.[La+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 2-[(4-oxopent-2-en-2-yl)amino]acetate](/img/structure/B3259571.png)
